6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne
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Overview
Description
6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a hexene-3-yne backbone. This compound is notable for its unique structural properties, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne typically involves the reaction of a hexene-3-yne derivative with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated systems for mixing, temperature control, and purification ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Alkanes, alkenes
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during synthesis. The tert-butyldimethylsiloxy group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protecting group applications.
tert-Butyldiphenylsilyl chloride: Offers increased resistance to acidic hydrolysis compared to tert-butyldimethylsilyl chloride.
Uniqueness
6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other silyl-protected compounds. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
864840-06-2 |
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Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
tert-butyl-hex-5-en-3-ynoxy-dimethylsilane |
InChI |
InChI=1S/C12H22OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h7H,1,10-11H2,2-6H3 |
InChI Key |
HGTNAGFKMMHUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#CC=C |
Origin of Product |
United States |
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